molecular formula C13H9NO4 B040028 9-Methoxy-2-nitronaphtho(1,2-b)furan CAS No. 117661-46-8

9-Methoxy-2-nitronaphtho(1,2-b)furan

Cat. No.: B040028
CAS No.: 117661-46-8
M. Wt: 243.21 g/mol
InChI Key: MPRZYNNQNGHENF-UHFFFAOYSA-N
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Description

9-Methoxy-2-nitronaphtho(1,2-b)furan is a nitronaphthofuran derivative of significant interest in biochemical and toxicological research. Compounds within this chemical class are extensively studied for their potent genotoxic, mutagenic, and carcinogenic properties, providing valuable models for investigating the mechanisms of DNA damage and cellular responses. The core research value of this compound lies in its application as a tool compound. Its strong electron-withdrawing nitro group is instrumental in studies exploring aerobic oxidative metabolism by hepatic microsomal systems, helping to elucidate metabolic pathways and the formation of reactive intermediates. Research on analogous 2-nitronaphthofurans has shown that the specific positioning of methoxy and nitro substituents critically influences the compound's biological activity, metabolic fate, and potent mutagenic effects in bacterial and mammalian cell assays. This product is strictly labeled For Research Use Only . It is intended solely for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human use. Researchers handling this compound must adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE) and working in a properly ventilated fume hood, given the potential health hazards associated with compounds of this class.

Properties

CAS No.

117661-46-8

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

9-methoxy-2-nitrobenzo[g][1]benzofuran

InChI

InChI=1S/C13H9NO4/c1-17-10-4-2-3-8-5-6-9-7-11(14(15)16)18-13(9)12(8)10/h2-7H,1H3

InChI Key

MPRZYNNQNGHENF-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C3=C(C=C2)C=C(O3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC2=C1C3=C(C=C2)C=C(O3)[N+](=O)[O-]

Synonyms

9-Methoxy-2-nitronaphtho(1,2-b)furan

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of naphthofuran compounds exhibit significant antimicrobial properties. Specifically, studies have shown that 9-Methoxy-2-nitronaphtho(1,2-b)furan demonstrates potent antibacterial effects against various microorganisms. For instance, a study reported that synthesized naphthofuran derivatives displayed higher inhibition zones against certain bacterial strains compared to standard antibiotics .

CompoundActivityTested Strains
This compoundAntibacterialE. coli, S. aureus
Other Naphthofuran DerivativesAntimicrobialVarious strains

Anticancer Properties

Naphthofurans have been identified as having anticancer activities. The structure of this compound contributes to its potential as an anticancer agent. Studies suggest that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .

Mutagenicity and Carcinogenicity

While some derivatives exhibit beneficial pharmacological properties, it is essential to note that certain naphthofurans have been associated with mutagenic effects. For example, 7-methoxy-2-nitronaphtho[2,1-b]furan was identified as a weak carcinogen in rodent studies . This highlights the need for caution in therapeutic applications and further investigation into the safety profiles of these compounds.

Case Studies

Several studies have documented the synthesis and biological evaluation of this compound derivatives:

  • Study 1 : Investigated the antimicrobial efficacy of synthesized naphthofurans against clinical isolates of bacteria. Results indicated a strong correlation between structural modifications and antimicrobial potency .
  • Study 2 : Focused on the anticancer activity of naphthofuran derivatives in vitro, demonstrating their ability to inhibit cell proliferation in various cancer cell lines .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Key Features Reference
9-Methoxy-2-nitronaphtho(1,2-b)furan 9-OCH₃, 2-NO₂ C₁₃H₉NO₄ High regioselectivity via nitro group; microwave synthesis (30% yield)
8-Methoxy isomer 8-OCH₃, 2-NO₂ C₁₃H₉NO₄ Regioisomer requiring chromatographic separation; lower yield (10%)
Naphtho[1,2-b]furan sulfonamides Variable (e.g., -SO₂NH₂) C₁₅H₁₃NO₃S Anticancer activity (IC₅₀: 0.5–10 μM); solubility affected by alkyl chains
2,3-Dihydronaphtho[1,2-b]furans Saturated furan ring C₁₂H₁₀O Synthesized via Rh/Pt catalysis (11–86% yield); photochromic applications
Anthra[1,2-b]furan-2-nitro Extended anthracene fusion C₁₆H₉NO₃ Synonym: 2-nitronaphtho[2,3-g][1]benzofuran; distinct fused-ring system

Key Observations :

  • Regioselectivity : Unlike methods using 1,2-dibromo-4-methoxybenzene (which yield 8- and 9-methoxy isomers in near-equal ratios), the nitro group in this compound ensures regioselective formation of the 9-methoxy product .
  • Functional Group Impact : Methoxy and nitro groups enhance electronic delocalization, influencing reactivity. For example, sulfonamide derivatives with methoxy/ethoxy substituents exhibit reduced water solubility compared to nitro-containing analogues .

Key Observations :

  • Microwave Efficiency : The microwave method for this compound reduces reaction time (2 hours) and avoids isomer separation, unlike traditional Pd-catalyzed routes requiring chromatography .
  • Catalyst Dependency : Rhodium and platinum catalysts enable access to dihydro derivatives but require longer reaction times (up to 40 hours) .

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with the reaction of 1-naphthol (2 mmol) and 1-bromo-4-methoxy-2-nitrobenzene (1 mmol) in dimethyl sulfoxide (DMSO) using potassium tert-butoxide (2.2 mmol) as a base. The nitro group initially activates the aryl bromide for SNAr with 1-naphthol, displacing bromide to form an intermediate phenoxide. Subsequent heating under microwave irradiation (150–200 W, 100–120°C, 10–15 minutes) induces cyclization, where the nitro group acts as a leaving group to form the furan ring.

Key advantages of this method include:

  • Selectivity : The positional arrangement of bromine (C-1), methoxy (C-4), and nitro (C-2) groups on the aryl reagent ensures regioselective furan formation.

  • Efficiency : Microwave irradiation reduces reaction time from hours to minutes, achieving yields of 64–70% after purification.

Table 1: Optimization of Microwave-Assisted Synthesis

ParameterOptimal ConditionYield (%)
BaseKOtBu70
SolventDMSO68
Temperature (°C)12070
Microwave Power (W)20064

Conventional Thermal Synthesis: A Comparative Approach

For laboratories without microwave capabilities, a conventional thermal method has been developed. This approach uses similar reagents but employs prolonged heating under inert conditions:

Stepwise Procedure and Characterization

  • Reaction Setup : A mixture of 1-naphthol (2 mmol), 1-bromo-4-methoxy-2-nitrobenzene (1 mmol), and KOtBu (2.2 mmol) in DMSO is stirred at 120°C under argon for 6–8 hours.

  • Workup : The crude product is purified via column chromatography (hexane/CH₂Cl₂, 60:40), yielding 30–35% of the target compound.

Structural Characterization :

  • ¹H NMR (CDCl₃): Signals at δ 8.25 (d, J = 8.0 Hz, H-5), 7.85 (d, J = 8.4 Hz, H-8), and 3.95 (s, OCH₃).

  • MS (EI) : m/z 264 [M]⁺, consistent with the molecular formula C₁₇H₁₂O₂ .

Q & A

Advanced Question

  • Salmonella/histidine Reverse Mutation Assay : Measures revertant colonies in TA98/TA100 strains to detect base substitutions/frameshifts.
  • SOS Chromotest : Quantifies SOS induction in E. coli PQ37 via β-galactosidase activity linked to sfiA promoter activation.
  • Comparative Analysis : For example, 8-methoxylation reduces genotoxicity in R-7707 vs. non-methoxylated analogs (R-7686, R-7688) .
    Experimental Design : Dose-response curves and metabolic activation (S9 mix) are critical for validating direct vs. indirect mutagenicity.

What strategies are employed to synthesize nitrogen-containing naphthofuran derivatives with biological activity?

Advanced Question

  • N-Substitution : Reacting naphthofuran cores with amines or sulfonamides under Pd-catalyzed conditions (e.g., 3-(4-chlorophenylsulfonyl)-2-methyl derivatives) .
  • Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive/negative pathogens, with structure-activity relationships (SAR) revealing enhanced activity with electron-withdrawing groups .
    Key Consideration : Steric effects from substituents (e.g., methyl groups) influence antimicrobial potency by modulating membrane penetration.

How do methoxylation and nitration positions affect the genotoxic profiles of naphthofuran compounds?

Advanced Question

  • Methoxylation : 8-methoxy in R-7707 reduces SOS induction compared to non-methoxy analogs, likely due to steric hindrance of DNA adduct formation .
  • Nitration Position : 2-nitro in R7000 increases mutagenic potency vs. 3-nitro isomers, as the nitro group’s orientation enhances intercalation or covalent binding .
    Data Analysis : Pairwise comparisons of IC₅₀ values in genotoxicity assays and molecular docking studies to predict DNA interaction modes.

What catalytic systems enhance the efficiency of naphthofuran synthesis?

Advanced Question

  • Silica-Supported Ionic Liquids : Enable one-pot synthesis with >90% yield via dual acid/base catalysis, recyclable for ≥5 cycles without activity loss .
  • Squaramide Organocatalysts : Achieve enantioselective synthesis of 2,3-dihydronaphthofurans (up to 97% ee) via hydrogen-bonding activation .
    Optimization : Screen solvents (e.g., toluene vs. DMF) and temperature gradients to balance reaction rate and stereoselectivity.

How can computational methods aid in predicting the reactivity of nitroaromatic furan derivatives?

Advanced Question

  • Ab Initio Calculations : Model transition states for nitro group reduction or methoxy rotation barriers (e.g., ΔG‡ ∼25 kcal/mol) .
  • DFT Studies : Predict electrophilic reactivity indices (e.g., Fukui functions) to identify sites prone to nucleophilic attack (e.g., C-3 in naphthofurans) .
    Application : Combine with experimental UV-Vis and cyclic voltammetry to validate redox potentials and charge distribution.

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